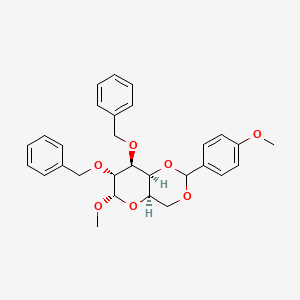

Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside

Description

Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-galactopyranoside is a protected galactopyranoside derivative featuring benzyl ethers at the 2- and 3-positions and a 4-methoxybenzylidene acetal spanning the 4- and 6-hydroxyl groups. The α-anomeric methyl group enhances stability, while the acetal and benzyl groups provide regioselective protection for synthetic flexibility. This compound is widely used in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates due to its ability to undergo controlled deprotection and glycosylation reactions . Its structure has been confirmed via NMR, FT-IR, and HRMS analyses in synthetic studies .

Properties

Molecular Formula |

C29H32O7 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(4aR,6S,7R,8S,8aS)-6-methoxy-2-(4-methoxyphenyl)-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

InChI |

InChI=1S/C29H32O7/c1-30-23-15-13-22(14-16-23)28-34-19-24-25(36-28)26(32-17-20-9-5-3-6-10-20)27(29(31-2)35-24)33-18-21-11-7-4-8-12-21/h3-16,24-29H,17-19H2,1-2H3/t24-,25+,26+,27-,28?,29+/m1/s1 |

InChI Key |

DHAREFMCLBQPOA-ZIFDVUIGSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the galactopyranoside molecule using benzyl groups. This is followed by the formation of the methoxybenzylidene acetal at the 4,6-positions. The reaction conditions often involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. Cleanroom environments and stringent quality control measures are employed to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzyl and methoxybenzylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in studying carbohydrate-protein interactions and glycosylation processes.

Medicine: It plays a role in drug development, particularly in designing molecules with specific biological activities.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The benzyl and methoxybenzylidene groups enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between the target compound and related derivatives:

Key Structural and Reactivity Comparisons:

Acetal Reactivity :

- The 4-methoxybenzylidene acetal in the target compound exhibits enhanced electron density compared to unsubstituted benzylidene (e.g., in ), making it more resistant to acid-catalyzed hydrolysis but susceptible to reductive cleavage via BH3•NMe3–AlCl3 .

- In contrast, acetals with electron-withdrawing groups (e.g., p-bromobenzylidene in ) show accelerated cleavage rates due to destabilization of the transition state.

Protecting Group Stability: Benzyl ethers (target) are stable under basic and reductive conditions but cleaved by hydrogenolysis, whereas benzoyl esters (e.g., ) are hydrolyzed under basic conditions. The tert-butyldimethylsilyl (TBS) group in offers orthogonal stability, removable via fluoride ions.

Sugar Core Influence :

- Galactose (target) vs. glucose derivatives (e.g., ) differ in stereochemistry at C4 (axial OH in galactose), affecting hydrogen bonding and enzyme recognition in biological systems.

Synthetic Utility :

- The target’s 4-methoxybenzylidene group allows selective deprotection of C4/C6 for further functionalization, a feature absent in fully benzylated analogs like .

- Compounds with methoxycarbonylethylidene acetals () serve as chiral templates but lack the electron-donating effects of the 4-methoxy group.

Q & A

Q. What are the key synthetic steps and protecting group strategies for Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-galactopyranoside?

The synthesis typically involves sequential protection of hydroxyl groups. The 4,6-O-(4-methoxybenzylidene) acetal is introduced to block the 4- and 6-positions, while benzyl groups protect the 2- and 3-hydroxyls. Regioselective acylation methods (e.g., using pentanoyl chloride) can further modify the 2- or 3-positions after partial deprotection. The 4-methoxybenzylidene group enhances regioselectivity by directing reactions to less hindered sites .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

1H/13C NMR confirms regioselectivity and stereochemistry, particularly for acetal and benzyl group positions. X-ray crystallography (e.g., monoclinic P1211 space group) resolves conformational details, such as chair pyranose ring geometry and acetal torsion angles. Mass spectrometry (ESI or MALDI) validates molecular weight (e.g., C29H28O9, MW 520.5) .

Q. What common reactions does this compound undergo, and under what conditions?

- Reductive opening : BH3•NMe3–AlCl3 in toluene cleaves the 4,6-O-benzylidene acetal, yielding diols for further functionalization .

- Acylation : Direct acylation with anhydrides or acid chlorides in pyridine selectively modifies unprotected hydroxyls .

- Glycosylation : As a glycosyl donor, it participates in oligosaccharide synthesis when activated by TMSOTf or similar catalysts .

Advanced Research Questions

Q. How does the 4-methoxybenzylidene group influence regioselectivity in acylation or glycosylation reactions?

The 4-methoxybenzylidene group creates steric and electronic effects. Its bulkiness shields the 4- and 6-positions, directing reactions to the 2- or 3-hydroxyls. The electron-donating methoxy group stabilizes intermediates during reductive acetal cleavage, favoring retention of configuration at the anomeric center .

Q. What mechanistic insights can deuterium-labeled analogs provide in studying reductive acetal cleavage?

Deuterium labeling at the benzylidene methylene (e.g., benzylidene-1-d) reveals secondary kinetic isotope effects during reductive opening. For example, BH3•NMe3–AlCl3 reductions show altered stereoisomer ratios (S:R) in labeled vs. unlabeled compounds, clarifying transition-state hydride transfer pathways .

Q. How is this compound optimized as a glycosyl donor for stereoselective oligosaccharide assembly?

The benzyl and 4-methoxybenzylidene groups prevent unwanted side reactions during glycosylation. When coupled with trichloroacetimidate or thioglycoside activators (e.g., TMSOTf), it enables high-yielding β-glycosidic bond formation. For example, it has been used to synthesize methyl α-D-glucopyranosyl-(1→4)-α-D-galactopyranoside derivatives for pectate lyase inhibitor studies .

Q. What strategies resolve contradictions in reported stereochemical outcomes of acetal reductions?

Conflicting stereochemical results (e.g., axial vs. equatorial ring opening) may arise from solvent polarity or Lewis acid strength. Non-polar solvents (toluene) with BH3•NMe3–AlCl3 favor axial attack, while polar solvents shift selectivity. Electronic effects from substituents (e.g., p-bromo vs. methoxy groups) further modulate outcomes, necessitating systematic optimization .

Methodological Recommendations

- Synthetic Optimization : Use kinetic studies (e.g., time-resolved NMR) to monitor acetal cleavage progress under varying conditions .

- Analytical Validation : Combine DEPT-135 NMR with HSQC to assign protected hydroxyls unambiguously .

- Mechanistic Probes : Synthesize isotopologues (e.g., 13C-labeled acetals) to track bond cleavage/formation via isotope-edited spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.